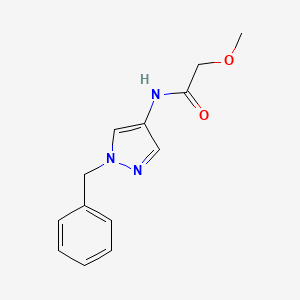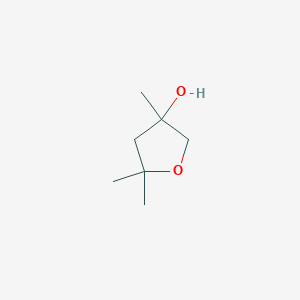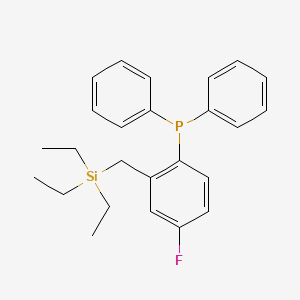
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom, a triethylsilyl group, and a diphenylphosphane moiety, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of (4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves multiple steps, including the introduction of the triethylsilyl group and the diphenylphosphane moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Análisis De Reacciones Químicas
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to engage in various reactions and interactions. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane can be compared with other similar compounds, such as:
(4-Fluoro-2-((trimethylsilyl)methyl)phenyl)diphenylphosphane: This compound features a trimethylsilyl group instead of a triethylsilyl group.
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)triphenylphosphane: This compound has a triphenylphosphane moiety instead of a diphenylphosphane moiety
Propiedades
Fórmula molecular |
C25H30FPSi |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
[4-fluoro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30FPSi/c1-4-28(5-2,6-3)20-21-19-22(26)17-18-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
Clave InChI |
WLBJPVBOHZHHLC-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC1=C(C=CC(=C1)F)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


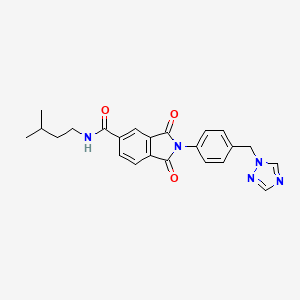
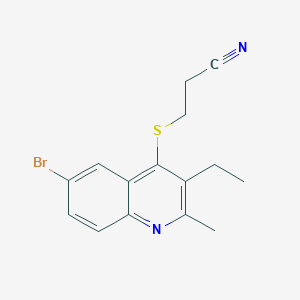
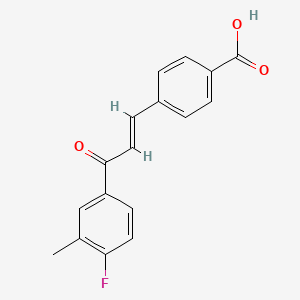
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
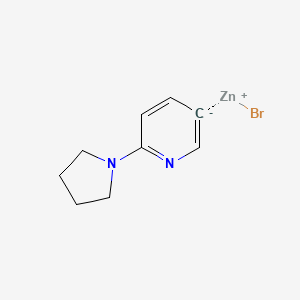
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
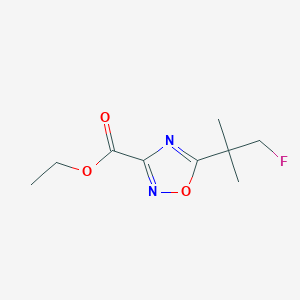
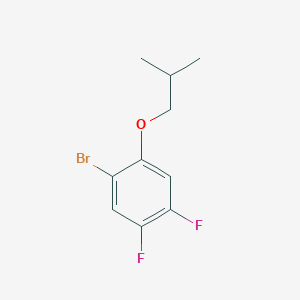
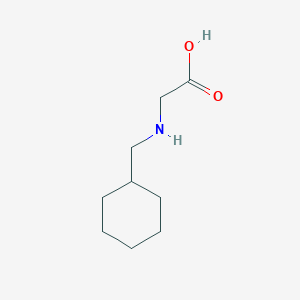
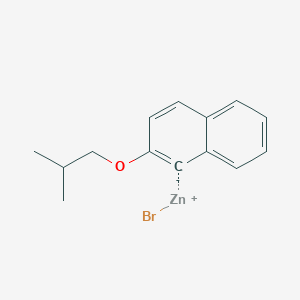

![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
